![molecular formula C44H87NO5 B3025664 nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate CAS No. 2089251-33-0](/img/structure/B3025664.png)

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

Vue d'ensemble

Description

Le lipide 5 est un lipide cationique ionisable dont le nom formel est acide 8-[(2-hydroxyéthyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoïque, ester 1-octylnonyle. Il a été utilisé dans la génération de nanoparticules lipidiques pour la délivrance d'ARN messager in vitro et in vivo . Ce composé est remarquable pour sa capacité à améliorer l'évasion endosomale et à maintenir la pharmacologie et la sécurité chez les primates non humains .

Mécanisme D'action

Target of Action

Lipid 5, a xenobiotic amino lipid, is a key component of novel mRNA-Lipid Nanoparticle (mRNA-LNP) medicines . The primary targets of Lipid 5 are the cells that take up the mRNA-LNPs. These cells then use the mRNA to produce the encoded protein . The role of these targets is to facilitate the production of the desired protein, which can have therapeutic effects.

Mode of Action

Upon intravenous administration, Lipid 5-containing LNPs are rapidly distributed throughout the body . The LNPs are taken up by cells, where the mRNA is released. The cell’s machinery then uses this mRNA as a template to synthesize the encoded protein . This process allows for the production of specific proteins that can have therapeutic effects.

Pharmacokinetics

After intravenous injection of Lipid 5-containing LNPs, Lipid 5 and its radiolabeled metabolites are rapidly distributed, with peak concentrations reached within 1 hour in most tissues . After 10 hours, Lipid 5 and its metabolites concentrate primarily in the urinary and digestive tracts . By 24 hours, Lipid 5 and its metabolites are localized almost exclusively in the liver and intestines, suggesting hepatobiliary and renal clearance . Lipid 5 and its metabolites are completely cleared within 168 hours (7 days) .

Action Environment

The action of Lipid 5 can be influenced by various environmental factors. For instance, the rate of distribution and clearance of Lipid 5 can be affected by factors such as the patient’s metabolism, the presence of other drugs, and individual physiological differences . Furthermore, the effectiveness of the protein produced can be influenced by the patient’s immune system and the presence of any diseases or conditions.

Analyse Biochimique

Biochemical Properties

It is known that Lipid 5 interacts with various biomolecules in the process of mRNA delivery and protein expression .

Cellular Effects

The effects of Lipid 5 on cells are primarily related to its role in mRNA delivery and protein expression . It is likely that Lipid 5 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Lipid 5 exerts its effects at the molecular level through its role in the synthesis of lipid nanoparticles for mRNA delivery and protein expression .

Temporal Effects in Laboratory Settings

Given its role in mRNA delivery and protein expression, it is likely that the effects of Lipid 5 change over time, potentially influencing the stability and degradation of the product .

Dosage Effects in Animal Models

Given its role in mRNA delivery and protein expression, it is likely that the effects of Lipid 5 vary with dosage .

Metabolic Pathways

Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 interacts with various enzymes and cofactors .

Transport and Distribution

Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 is directed to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

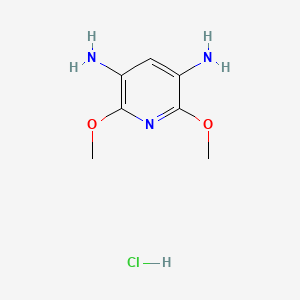

La préparation du lipide 5 implique la synthèse de ses parties constitutives, suivie de leur assemblage en composé final. La procédure générale comprend les étapes suivantes :

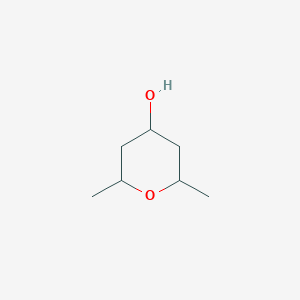

Préparation du lipide pour l'hydratation : Les lipides sont d'abord dissous et mélangés dans un solvant organique tel que le chloroforme ou un mélange chloroforme : méthanol pour assurer un mélange homogène.

Hydratation avec agitation : La solution lipidique est ensuite hydratée avec agitation pour former de grandes vésicules multilamellaires.

Dimensionnement pour une distribution homogène : La taille des vésicules est réduite à l'aide d'énergie sonore (sonication) ou d'énergie mécanique (extrusion) pour obtenir une distribution homogène.

Méthodes de production industrielle

La production industrielle du lipide 5 suit des principes similaires, mais à plus grande échelle. Le processus implique :

Dissolution dans un solvant organique : Les lipides sont dissous dans des solvants organiques à des concentrations plus élevées.

Évaporisation et séchage : Le solvant est éliminé par évaporation rotative, et le film lipidique est soigneusement séché pour éliminer tout résidu de solvant.

Lyophilisation : Le film lipidique est congelé et lyophilisé pour former un gâteau de lipide sec, qui peut être stocké jusqu'à utilisation.

Analyse Des Réactions Chimiques

Types de réactions

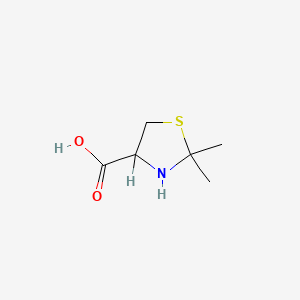

Le lipide 5 subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquent le gain d'électrons ou d'atomes d'hydrogène par les molécules lipidiques.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel dans la molécule lipidique par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Oxygène, peroxyde d'hydrogène et autres peroxydes.

Agents réducteurs : Hydrogène gazeux, borohydrure de sodium et autres agents réducteurs.

Réactifs de substitution : Halogènes, agents alkylants et autres électrophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent :

Peroxydes lipidiques : Formés à partir de réactions d'oxydation.

Lipides réduits : Formés à partir de réactions de réduction.

Lipides substitués : Formés à partir de réactions de substitution.

Applications de la recherche scientifique

Le lipide 5 a une large gamme d'applications de recherche scientifique, notamment :

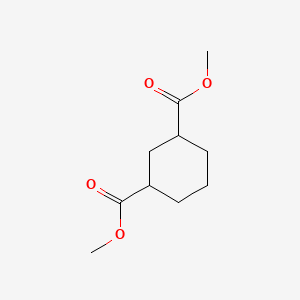

Biologie : Employé dans l'étude des interactions lipides-protéines et de la dynamique membranaire.

Industrie : Appliqué dans le développement de nouveaux systèmes de délivrance de médicaments et de nanovecteurs.

Mécanisme d'action

Le lipide 5 exerce ses effets par plusieurs mécanismes :

Évasion endosomale : Améliore l'évasion des molécules encapsulées des endosomes vers le cytoplasme.

Cibles moléculaires : Cible les membranes cellulaires et facilite la délivrance d'agents thérapeutiques.

Voies impliquées : Implique des voies liées au métabolisme des lipides et à la dynamique membranaire.

Applications De Recherche Scientifique

Lipid 5 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Le lipide 5 peut être comparé à d'autres composés similaires, tels que :

DLin-MC3-DMA : Un autre lipide cationique ionisable utilisé dans les formulations de nanoparticules lipidiques.

DSPC : Un phospholipide utilisé dans la préparation de nanoparticules lipidiques.

DMG-PEG 2000 : Un conjugué lipide-polyéthylène glycol utilisé pour améliorer la stabilité et le temps de circulation des nanoparticules lipidiques.

Unicité du lipide 5

Le lipide 5 est unique en raison de sa structure spécifique, qui améliore l'évasion endosomale et améliore l'efficacité de la délivrance des agents thérapeutiques encapsulés . Sa capacité à maintenir la pharmacologie et la sécurité chez les primates non humains le distingue encore plus des autres composés similaires .

Propriétés

IUPAC Name |

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCVHPIKBGRCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089251-33-0 | |

| Record name | LIPIDV-004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

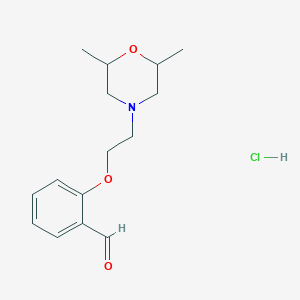

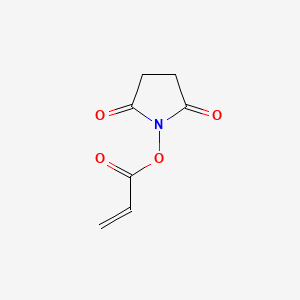

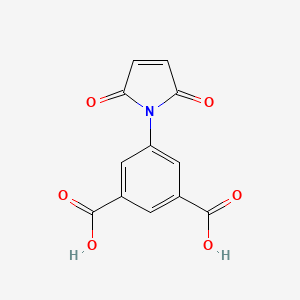

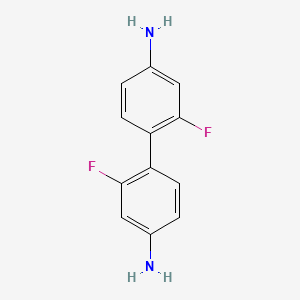

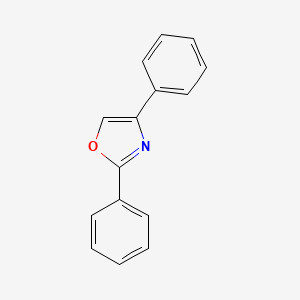

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.